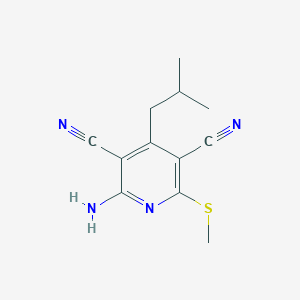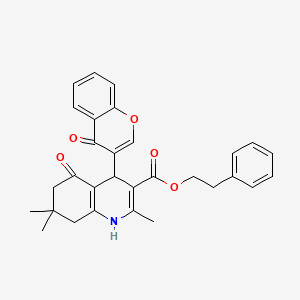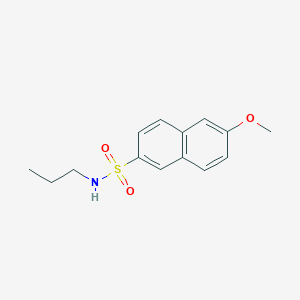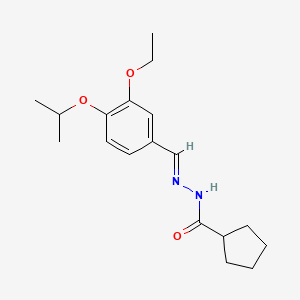
2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile, also known as A-438079, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. A-438079 is a selective antagonist of the P2X7 receptor, which is a membrane-bound ion channel that plays a critical role in various physiological and pathological processes.
作用機序
2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile acts as a selective antagonist of the P2X7 receptor, which is a membrane-bound ion channel that is involved in various physiological and pathological processes. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of the channel and the influx of calcium ions into the cell. This calcium influx can lead to the activation of various intracellular signaling pathways, which can have both beneficial and detrimental effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the suppression of inflammatory cytokine production, and the reduction of neuronal damage in animal models of neurodegenerative diseases. These effects are thought to be mediated by the selective inhibition of the P2X7 receptor.
実験室実験の利点と制限
One of the main advantages of using 2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile in laboratory experiments is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
将来の方向性
There are several potential future directions for research on 2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile and its applications in medicine. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could lead to the development of more effective treatments for neurodegenerative diseases and other conditions. Another potential direction is the investigation of the role of the P2X7 receptor in other physiological and pathological processes, such as cancer, immune function, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular function.
合成法
The synthesis of 2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile involves a multi-step process that begins with the reaction of 2-amino-4-isobutyl-3,5-dicyano-6-methylthiopyridine with sodium hydride in the presence of dimethylformamide. This is followed by the reaction of the resulting intermediate with 2-chloroethylamine hydrochloride and sodium carbonate in the presence of ethanol. The final product is obtained by purification using column chromatography.
科学的研究の応用
2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. One of the main areas of research has been in the field of neurology, where this compound has been shown to have potential therapeutic effects in the treatment of neuropathic pain, neuroinflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-amino-4-(2-methylpropyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7(2)4-8-9(5-13)11(15)16-12(17-3)10(8)6-14/h7H,4H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCXNKVKNOPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C#N)SC)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methylphenoxy)ethyl]nicotinamide](/img/structure/B5022053.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)

![ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5022095.png)
![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)


![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)

![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B5022130.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B5022149.png)